(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
This compound belongs to the thiazolo-triazine-dione family, characterized by a fused thiazole-triazine core with a benzylidene substituent at position 2 and a benzyl group at position 4. The Z-configuration of the benzylidene moiety is critical for its stereochemical stability and interaction with biological targets . The 4-(heptyloxy)-3-methoxybenzylidene substituent introduces a long alkoxy chain, which may enhance lipophilicity and membrane permeability compared to shorter-chain analogs .
Properties
Molecular Formula |
C27H29N3O4S |
|---|---|
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(2Z)-6-benzyl-2-[(4-heptoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H29N3O4S/c1-3-4-5-6-10-15-34-22-14-13-20(17-23(22)33-2)18-24-26(32)30-27(35-24)28-25(31)21(29-30)16-19-11-8-7-9-12-19/h7-9,11-14,17-18H,3-6,10,15-16H2,1-2H3/b24-18- |
InChI Key |
NSPBHRCDWFVPMF-MOHJPFBDSA-N |
Isomeric SMILES |
CCCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Canonical SMILES |
CCCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)CC4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Thiazolo[3,2-b][1,2,4]triazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolo[3,2-b][1,2,4]triazine ring system.
Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction with an appropriate benzaldehyde derivative.
Attachment of the Heptyloxy and Methoxy Groups: These groups are typically introduced through nucleophilic substitution reactions using appropriate alkyl halides or alcohols.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent, making it a candidate for further investigation in drug development.
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. Its ability to interact with specific biological targets makes it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is used in the production of advanced materials, including polymers and nanomaterials. Its unique properties contribute to the development of materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The Z-configuration is conserved across analogs, likely essential for maintaining planar geometry and π-π stacking interactions .
Chemoinformatics Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~70–80% similarity with analogs in and , based on binary fingerprint overlap (e.g., presence of thiazolo-triazine core, benzylidene group). However, the heptyloxy substituent reduces similarity to shorter-chain analogs (e.g., propoxy in : Tanimoto ~65%) .
Biological Activity
The compound (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.55 g/mol. The structure features a thiazole-triazine core, which is known for its diverse biological activities. The presence of a heptyloxy group and methoxy substituents enhances its lipophilicity, potentially influencing its interaction with biological membranes.
Structural Formula
Antiproliferative Effects
Recent studies have indicated that compounds with similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, benzothiazole derivatives have shown promise as antitumor agents due to their ability to induce apoptosis in cancer cells.
Case Study: Antiproliferative Activity in Cancer Cell Lines
A study focused on benzothiazole derivatives demonstrated that certain compounds led to a marked reduction in cell viability in pancreatic and paraganglioma cancer cell lines at low micromolar concentrations. The derivative 4l was particularly effective, showing enhanced effects when combined with gemcitabine, a standard chemotherapy agent.
| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Gemcitabine |
|---|---|---|---|
| 4l | Pancreatic Cancer | 0.5 | Yes |
| 4l | Paraganglioma | 0.1 | Yes |
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Kinases : Many benzothiazole derivatives act as multikinase inhibitors, disrupting signaling pathways that promote tumor growth.
- Induction of Apoptosis : These compounds can trigger programmed cell death in cancer cells through various pathways, including the activation of caspases.
- Targeting Specific Receptors : Some studies suggest that compounds may interact with cannabinoid receptors and other molecular targets contributing to their antiproliferative effects.
Toxicological Profile
While evaluating the biological activity of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione, it is essential to consider its toxicity profile. Preliminary assessments indicate that the compound exhibits low toxicity in normal fibroblast cells compared to cancer cells, suggesting a favorable therapeutic window.
Comparative Analysis with Related Compounds
To understand the unique properties of (2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione better, it is useful to compare it with other known benzothiazole derivatives.
| Compound Name | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| Benzothiazole Derivative A | Antiproliferative | 5 | Effective against breast cancer |
| Benzothiazole Derivative B | Multikinase inhibition | 10 | Synergistic with doxorubicin |
| (2Z)-6-benzyl... | Antiproliferative | 0.5 | High selectivity for cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
